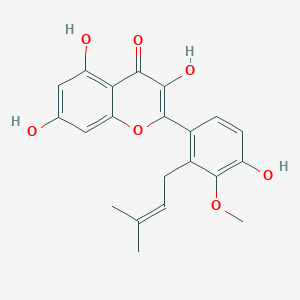

2'-Prenylisorhamnetin

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H20O7 |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

3,5,7-trihydroxy-2-[4-hydroxy-3-methoxy-2-(3-methylbut-2-enyl)phenyl]chromen-4-one |

InChI |

InChI=1S/C21H20O7/c1-10(2)4-5-12-13(6-7-14(23)20(12)27-3)21-19(26)18(25)17-15(24)8-11(22)9-16(17)28-21/h4,6-9,22-24,26H,5H2,1-3H3 |

InChI Key |

ZKZZUIRTCQKWIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1OC)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)C |

Origin of Product |

United States |

Biosynthesis of 2 Prenylisorhamnetin

Precursor Molecules

The biosynthetic journey to this compound starts with the products of primary metabolism. The core flavonoid structure is assembled from precursors derived from the shikimate and acetate (B1210297) pathways. Specifically, one molecule of 4-coumaroyl-CoA (from the shikimate pathway) and three molecules of malonyl-CoA (from the acetate pathway) are condensed to form a chalcone (B49325) scaffold. This chalcone then undergoes isomerization to form a flavanone (B1672756), which is a central intermediate. Further enzymatic modifications, including hydroxylation and methylation, lead to the formation of isorhamnetin (B1672294). The prenyl group is derived from the isoprenoid pathway, typically from dimethylallyl pyrophosphate (DMAPP).

Enzymatic Prenylation

The final and defining step in the biosynthesis of this compound is the attachment of a prenyl group to the 2'-position of the isorhamnetin molecule. This reaction is catalyzed by a specific class of enzymes known as prenyltransferases (PTs). nih.gov These enzymes facilitate the transfer of the prenyl moiety from a donor molecule, such as DMAPP, to the flavonoid acceptor. nih.gov While the general mechanism of flavonoid prenylation is understood, the specific prenyltransferase responsible for the 2'-prenylation of isorhamnetin has not yet been definitively identified and characterized in the scientific literature.

Biosynthetic Pathways and Enzymatic Mechanisms

General Principles of Flavonoid Biosynthesis

Flavonoids are a diverse class of plant secondary metabolites synthesized through the phenylpropanoid pathway. nih.govfrontiersin.org This fundamental metabolic route begins with the amino acid phenylalanine, which is converted into 4-coumaroyl-CoA. nih.gov In a key step, the enzyme chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold. nih.gov This C15 backbone, consisting of two aromatic rings (A and B) joined by a three-carbon chain, is the precursor to all flavonoids. frontiersin.org

Following chalcone synthesis, a series of enzymatic modifications, including isomerization, reduction, hydroxylation, and glycosylation, gives rise to the various flavonoid subclasses. nih.govfrontiersin.org Enzymes such as chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and flavonol synthase (FLS) work sequentially to produce flavonols, the class to which isorhamnetin (B1672294) belongs. frontiersin.org The regulation of these biosynthetic genes is complex, often controlled by MYB, bHLH, and WD40 transcription factors that dictate the timing and location of flavonoid production in response to developmental and environmental cues. nih.gov

Proposed Biosynthetic Route to 2'-Prenylisorhamnetin

The biosynthesis of this compound is a specialized branch of the main flavonoid pathway. It begins with the formation of the common flavonol, quercetin (B1663063). The proposed route involves two critical, sequential modifications to the quercetin molecule:

O-Methylation: Quercetin undergoes methylation at the 3'-hydroxyl group on its B-ring. This reaction is catalyzed by an O-methyltransferase (OMT), specifically a quercetin 3-O-methyltransferase, which uses S-adenosyl methionine (SAM) as the methyl donor to produce isorhamnetin.

C-Prenylation: The isorhamnetin molecule is then subjected to prenylation. A prenyltransferase enzyme transfers a dimethylallyl group from a donor molecule, typically dimethylallyl pyrophosphate (DMAPP), to the 2'-position of the isorhamnetin B-ring. This final step yields the target compound, this compound.

While plants in genera such as Epimedium are known to produce a wide array of prenylated flavonols, indicating robust prenyltransferase activity, the specific enzyme responsible for the 2'-prenylation of isorhamnetin has not yet been definitively isolated and characterized. nih.govfrontiersin.org

Key Enzymes Involved in Isorhamnetin Prenylation

The final and defining step in the synthesis of this compound is catalyzed by a flavonoid prenyltransferase (PT). These enzymes are crucial for creating the structural diversity and enhanced biological activity of many natural products. nih.gov

Flavonoid prenyltransferases are typically membrane-bound proteins that exhibit specificity for both the flavonoid acceptor and the position of prenylation. nih.gov While the precise enzyme for this compound is yet to be described, research on other flavonoid PTs provides significant insight into their function. For instance, SfN8DT-1 from Sophora flavescens prenylates flavanones at the C-8 position but has been shown to also accept flavonols like quercetin as substrates when expressed ectopically. nih.gov Another enzyme, LaPT2 from white lupin, shows a strong preference for flavonol substrates such as kaempferol (B1673270) and quercetin. frontiersin.org

Conversely, some PTs are highly regiospecific. FoPT1, a prenyltransferase from the fungus Fusarium oxysporum, exclusively prenylates flavonoids at the C-6 position. nih.gov It recognizes kaempferol as a substrate, but its activity is noted to be impaired by the 3-hydroxy group found in flavonols like isorhamnetin. nih.gov The existence of a pterocarpan (B192222) 2-dimethylallyltransferase in soybean (GmPT01) demonstrates that prenylation at the C-2 position of a flavonoid-like core is biochemically feasible. nih.gov These findings suggest that a yet-to-be-identified prenyltransferase with specific recognition of the isorhamnetin structure and strict 2'-regiospecificity is responsible for the biosynthesis of this compound.

| Enzyme | Source Organism | Preferred Substrate(s) | Regiospecificity | Reference |

|---|---|---|---|---|

| LaPT2 | Lupinus albus (White Lupin) | Kaempferol, Quercetin (Flavonols) | Not specified | frontiersin.org |

| SfN8DT-1 | Sophora flavescens | Naringenin (Flavanone) | C-8 | nih.gov |

| FoPT1 | Fusarium oxysporum | Naringenin, Apigenin, Genistein | C-6 | nih.gov |

| SfG6DT | Sophora flavescens | Genistein (Isoflavone) | C-6 | nih.gov |

| GmPT01 | Glycine max (Soybean) | (-)-Glycinol (Pterocarpan) | C-2 | nih.gov |

Aromatic prenyltransferases, including those that act on flavonoids, typically depend on specific co-factors to function. The prenyl donor is almost universally an isoprenoid pyrophosphate, most commonly dimethylallyl pyrophosphate (DMAPP) for the addition of a five-carbon prenyl group. nih.govnih.gov The catalytic activity of many plant-based flavonoid prenyltransferases is also dependent on the presence of a divalent metal cation, with Magnesium (Mg²⁺) being the most frequently required co-factor. frontiersin.orgnih.gov

The reaction kinetics of these enzymes vary based on their affinity for different substrates. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the enzyme's affinity. While kinetic data for a 2'-isorhamnetin prenyltransferase is not available, data from related enzymes illustrate typical ranges.

| Enzyme | Substrate | Kₘ (µM) | Kcat (s⁻¹) | Co-factor | Reference |

|---|---|---|---|---|---|

| ShFPT | Naringenin | 200 | 0.0095 | DMAPP | nih.gov |

| LaPT2 | Kaempferol | 144.3 | Not Reported | Mg²⁺, DMAPP | frontiersin.org |

| DMAPP | 156.4 | Not Reported |

Metabolic Engineering Strategies for Enhanced Production

The low abundance of many valuable prenylated flavonoids, including this compound, in their natural plant sources has driven the development of metabolic engineering strategies. wur.nl These approaches aim to harness microbial cell factories or enhance production in plants to create sustainable and high-yield sources of these compounds. mdpi.comnih.gov

Heterologous Expression Systems for Biosynthetic Pathways

A primary strategy for producing plant-derived compounds is to transfer their entire biosynthetic pathway into a microbial host, a process known as heterologous expression. Microorganisms like Escherichia coli and the yeast Saccharomyces cerevisiae are favored as hosts due to their rapid growth, well-understood genetics, and ease of manipulation. nih.govmdpi.com

The heterologous production of prenylflavonoids presents a unique set of challenges and opportunities. While plant-based prenyltransferases (PTs) are often membrane-bound and difficult to express functionally in microbes, microbial PTs from the dimethylallyltryptophan synthase (DMATS) superfamily are typically soluble and exhibit broad substrate specificity. nih.gov This makes them excellent candidates for biocatalysis. Researchers have successfully screened fungal PTs that can prenylate various flavonoids, creating both natural and unnatural derivatives. nih.gov

For the production of this compound, a feasible strategy would involve:

Host Selection: Utilizing a robust host like E. coli or S. cerevisiae.

Backbone Synthesis: Engineering the host to produce the isorhamnetin precursor. This requires introducing the core flavonoid pathway genes, starting from a common precursor like L-tyrosine. nih.gov

Prenyltransferase Introduction: Expressing a suitable prenyltransferase capable of attaching a prenyl group to the specific 2'-position of the isorhamnetin molecule. This may involve screening PTs from various plant or microbial sources.

A study on producing 6-prenylsilybin in E. coli demonstrated the viability of this approach. By cloning 31 different PTs from fungi and testing them with various substrates, researchers identified effective enzymes and, through further optimization, achieved a production titer of 176 mg/L. nih.gov This highlights a powerful methodology that could be directly applied to this compound.

Table 2: Comparison of Host Systems for Heterologous Flavonoid Production

| Host Organism | Advantages | Disadvantages | Example of Produced Flavonoid |

| Escherichia coli | Fast growth, well-characterized genetics, high plasmid copy number. | Lacks post-translational modifications, membrane-bound P450s can be difficult to express. | Naringenin, Quercetin, Prenylsilybin nih.gov |

| Saccharomyces cerevisiae | GRAS status, capable of post-translational modifications, better for P450 expression. | Slower growth than E. coli, plasmid instability can be an issue. | Artemisinin precursor, Resveratrol |

Pathway Optimization via Synthetic Biology Approaches

Once a heterologous pathway is established, synthetic biology offers a powerful toolkit to optimize and enhance the production of the target compound. nih.gov These approaches treat biological systems as modular parts that can be rationally designed and assembled to achieve a desired outcome. researchgate.netnih.gov

Key optimization strategies that could be applied to enhance this compound production include:

Precursor Supply Enhancement: The synthesis of flavonoids requires key precursors, notably malonyl-CoA and the aromatic amino acid L-tyrosine (for the coumaroyl-CoA moiety). mdpi.com The native cellular flux towards these precursors is often a limiting factor. Strategies to overcome this include overexpressing genes in the precursor pathways (e.g., acetyl-CoA carboxylase for malonyl-CoA) or knocking out competing pathways that drain the precursor pool. nih.gov

Balancing Pathway Expression: Fine-tuning the expression levels of each enzyme in the biosynthetic pathway is critical to avoid the accumulation of toxic intermediates and to maximize the carbon flux towards the final product. This can be achieved by using promoters of varying strengths, engineering ribosome binding sites (RBS), or assembling enzymes on synthetic protein scaffolds to channel substrates. nih.gov

Enzyme Engineering and Discovery: The efficiency and specificity of the enzymes themselves, particularly the prenyltransferase, are paramount. Novel PTs can be discovered through genome mining and screening. nih.gov Furthermore, protein engineering techniques can be used to improve an enzyme's catalytic efficiency, alter its substrate specificity, or enhance its stability in the host organism.

Co-culture and Process Optimization: Complex pathways can be split between two different microbial strains in a co-culture system, reducing the metabolic burden on a single host. researchgate.net Additionally, optimizing fermentation conditions such as temperature, pH, and media composition, or using two-phase reaction systems to extract the product in situ, can significantly boost final titers. nih.gov A one-pot synthesis of isorhamnetin-3-O-rhamnoside using a three-enzyme cascade successfully achieved a 100% molar conversion by optimizing reaction conditions, demonstrating the power of process engineering. nih.gov

By systematically applying these synthetic biology and metabolic engineering principles, it is becoming increasingly feasible to develop robust and efficient microbial factories for the sustainable production of complex and valuable natural products like this compound.

Chemical Synthesis and Structural Modification Studies

Total Synthesis Approaches for 2'-Prenylisorhamnetin

While specific literature detailing the complete total synthesis of this compound is not abundant, the general strategies for synthesizing flavonoids can be applied. These methods typically involve the construction of the characteristic C6-C3-C6 flavonoid skeleton. A common approach is the Allan-Robinson reaction or the Baker-Venkataraman rearrangement, which are standard methods for synthesizing flavones and flavonols.

A plausible synthetic route would involve the synthesis of a substituted 2'-hydroxychalcone, which can then undergo oxidative cyclization to form the flavonol backbone. The strategic placement of the prenyl group on the B-ring at the 2'-position and the specific methoxy (B1213986) and hydroxy groups of isorhamnetin (B1672294) would need to be considered in the selection of starting materials and protecting group strategies.

The synthesis of flavonoids, including this compound, can lead to the formation of chiral centers, making stereoselective synthesis a critical consideration for obtaining enantiomerically pure compounds. Methodologies for achieving stereoselectivity in flavonoid synthesis include the use of chiral auxiliaries, organocatalysis, and biocatalysis. nih.gov For instance, stereoselective chalcone (B49325) epoxidation followed by intramolecular cyclization can yield optically active flavanones, which can be further converted to flavonols. nih.govresearchgate.net Asymmetric dihydroxylation and Mitsunobu reactions are other established methods for introducing chirality with high stereocontrol. nih.govresearchgate.net While not specifically documented for this compound, these general principles of stereoselective synthesis are applicable. nih.gov

Optimizing the yield in the multi-step synthesis of complex molecules like this compound is crucial for practical applications. Strategies for yield optimization in flavonoid synthesis include the careful selection of catalysts, solvents, and reaction conditions. For instance, in the synthesis of flavones from 2'-hydroxychalcones, various catalytic systems, including palladium(II), have been employed to improve reaction efficiency. researchgate.net Microwave-assisted organic synthesis has also been shown to accelerate reactions and improve yields in flavonoid synthesis. researchgate.net

The purity of synthesized this compound is paramount for accurate biological evaluation. High-performance liquid chromatography (HPLC) is a standard technique for assessing the purity of flavonoids. nih.govnih.gov Reversed-phase HPLC with a suitable mobile phase can effectively separate the target compound from impurities. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for both structural confirmation and purity assessment, capable of detecting and quantifying impurities. nih.gov The combination of HPLC and NMR provides a comprehensive analysis of the purity of the synthesized compound. iaea.orgresearchgate.net

Semi-synthetic Derivatization of Isorhamnetin Precursors

A more common and often more efficient approach to obtaining this compound is through the semi-synthesis from readily available flavonoid precursors. Isorhamnetin, which can be isolated from various plant sources, serves as an ideal starting material. The key step in this semi-synthesis is the introduction of a prenyl group onto the isorhamnetin backbone.

This is typically achieved through electrophilic substitution, where the isorhamnetin is reacted with a prenylating agent, such as prenyl bromide or 3-methyl-2-buten-1-ol, in the presence of a catalyst. nih.gov Lewis acids like zinc chloride (ZnCl₂) or protic acids can be used to facilitate the reaction. nih.gov The regioselectivity of the prenylation, directing the prenyl group to the 2'-position of the B-ring, is a significant challenge. The reaction conditions, including the solvent and catalyst, play a crucial role in controlling the position of prenylation.

Another strategy involves the O-prenylation of a hydroxyl group, followed by a Claisen rearrangement to move the prenyl group to a carbon atom. researchgate.netthieme-connect.com For instance, the 7-hydroxyl group of a flavonoid can be prenylated, and subsequent thermal or acid-catalyzed rearrangement can lead to C-prenylation at the C6 or C8 positions. researchgate.netthieme-connect.com While this method is well-established for the A-ring, modifications would be necessary to target the B-ring.

Enzymatic approaches using prenyltransferases offer a highly specific method for the prenylation of flavonoids. nih.govmdpi.com These enzymes can catalyze the transfer of a prenyl group from a donor molecule, such as dimethylallyl pyrophosphate (DMAPP), to a specific position on the flavonoid scaffold with high regioselectivity. mdpi.com

Design and Synthesis of this compound Analogs

The synthesis of analogs of this compound is a valuable strategy for exploring the structure-activity relationships (SAR) of this class of compounds. By systematically modifying the structure of this compound, researchers can identify the key structural features responsible for its biological activity.

SAR studies involve synthesizing a series of analogs with specific structural changes and evaluating their biological activity. For prenylated flavonoids, modifications often focus on the number, position, and type of prenyl groups, as well as the hydroxylation and methoxylation pattern of the flavonoid core. jlu.edu.cn

For example, studies on other prenylated flavonoids have shown that the position of the prenyl group can significantly impact biological activity. researchgate.netresearchgate.net Synthesizing analogs of this compound with the prenyl group at other positions on the B-ring (e.g., 3' or 5') or on the A-ring (e.g., 6 or 8) would provide valuable SAR data. Additionally, altering the substituents on the flavonoid skeleton, such as the number and position of hydroxyl and methoxy groups, can influence the compound's biological profile.

The following table summarizes the synthesis of some prenylated flavonoid analogs and their observed antiproliferative activities, illustrating the principles of SAR.

| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µmol/L) |

| 12 | 3',4',7-trimethoxyl-5-hydroxyl-8-prenyl flavonoid | HeLa | 7.08 |

| HCC1954 | 0.91 | ||

| SK-OV-3 | 1.84 | ||

| 6 | 3',7-Dimethoxy-5-O-prenyl flavone | HCC1954 | 0.49 |

| 10 | 3',4',7-trimethoxy-5-O-prenyl flavone | HCC1954 | 5.32 |

| Data sourced from a study on the synthesis and antiproliferative activities of novel prenylated flavonoids. jlu.edu.cn |

The synthesis of isomeric and homologous prenylated flavonoids is another important aspect of SAR studies. Isomers with the prenyl group at different positions can exhibit distinct biological activities. For instance, the synthesis of 6-prenyl and 8-prenyl isomers of naringenin has been a subject of interest due to their differing biological effects. nih.gov

Homologous series can be created by varying the length of the alkyl side chain. For example, instead of a prenyl group (a C5 unit), geranyl (C10) or farnesyl (C15) groups could be attached to the isorhamnetin scaffold. The synthesis of these homologous series would allow for the investigation of how the lipophilicity and size of the alkyl substituent affect the biological activity of the flavonoid. The general synthetic methods for prenylation can often be adapted for the introduction of these longer isoprenoid chains.

Biological Activities and Molecular Mechanisms of Action

Antiproliferative and Apoptotic Mechanisms

A hallmark of cancer is uncontrolled cell proliferation and the evasion of programmed cell death, or apoptosis. Certain natural compounds, including prenylated flavonoids, have shown promise in counteracting these processes.

Cell Cycle Arrest Induction

The cell cycle is a tightly regulated series of events that leads to cell division. khanacademy.orgkhanacademy.orgyoutube.com A critical strategy in cancer therapy is to halt this cycle, thereby preventing the replication of malignant cells. nih.gov While the broader class of flavonoids has been shown to induce cell cycle arrest at various phases, including G1, S, and G2/M, specific studies detailing the effect of 2'-Prenylisorhamnetin on cell cycle progression are limited in the currently available scientific literature. nih.govnih.gov The induction of cell cycle arrest is a complex process involving the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.gov For instance, the flavonoid fisetin (B1672732) has been observed to alter numerous cell cycle genes, including those critical for the G2/M phase. nih.gov However, further research is required to determine if this compound employs a similar mechanism.

Apoptosis Pathway Activation (e.g., Caspase upregulation)

Apoptosis is a natural and essential process for removing damaged or unwanted cells. nih.govnih.gov Cancer cells often develop mechanisms to evade apoptosis, leading to their survival and proliferation. nih.gov The activation of apoptotic pathways is a key mechanism for many anticancer agents. This process can be initiated through two main routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which converge on the activation of a family of proteases called caspases. nih.govresearchgate.netresearchgate.netyoutube.com

Caspases are the central executioners of apoptosis. nih.gov Initiator caspases, such as caspase-2, caspase-8, and caspase-9, are activated by pro-apoptotic signals and in turn activate executioner caspases like caspase-3, which then dismantle the cell. nih.govnih.govcapes.gov.br Studies on related prenylated compounds, such as 4-C-prenyl piceatannol, have demonstrated an upregulation of caspase-3 and caspase-9, suggesting the involvement of the intrinsic apoptotic pathway. nih.gov While it is plausible that this compound may also induce apoptosis through caspase activation, specific experimental evidence to confirm this for this particular compound is not yet available.

Modulation of Oncogenic Signaling Pathways (e.g., Ras pathway inhibition)

Oncogenic signaling pathways are networks of proteins that, when dysregulated, can drive cancer development and progression. nih.gov The Ras family of proteins are key signaling hubs that, when mutated, are implicated in a large percentage of human cancers. nih.govnih.gov These proteins require a post-translational modification called prenylation to anchor to the cell membrane, which is essential for their function. researchgate.net Therefore, the inhibition of prenylation is an attractive strategy for cancer therapy. researchgate.netembopress.org Given that this compound is a prenylated molecule, its potential to interfere with Ras signaling or other oncogenic pathways is an area of active interest, though direct evidence of Ras pathway inhibition by this specific compound is currently lacking in the scientific literature.

Antimicrobial Activity and Cellular Targets

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Natural products, including flavonoids, represent a promising source for such compounds.

Antibacterial Mechanisms against Specific Pathogens

While numerous flavonoids have demonstrated antibacterial properties, the specific activity of this compound against pathogenic bacteria has not been extensively documented. The mechanisms by which flavonoids exert their antibacterial effects are varied and can include the disruption of bacterial cell membranes, inhibition of nucleic acid synthesis, and interference with bacterial enzyme function. However, detailed studies identifying the specific bacterial pathogens susceptible to this compound and its precise mode of action are needed. Some studies have reported the antibacterial activity of other novel chemical scaffolds against resistant pathogens like Staphylococcus aureus and Acinetobacter baumannii. nih.govnih.gov

Antifungal Properties and Fungal Cell Interaction

Fungal infections also pose a significant threat to human health, and the development of new antifungal drugs is a priority. The fungal cell wall and cell membrane are primary targets for antifungal agents due to their structural differences from mammalian cells. nih.govnih.gov Flavonoids have been shown to possess antifungal properties, acting through mechanisms such as the disruption of the plasma membrane, inhibition of cell wall synthesis, and induction of mitochondrial dysfunction. nih.gov While the potential for this compound to act as an antifungal agent exists, specific research detailing its efficacy against particular fungal species and its interaction with fungal cells is not yet available in the reviewed literature. The development of resistance to existing antifungals underscores the importance of investigating novel compounds like this compound. nih.gov

Antiviral Effects and Replication Cycle Interference

Research into the specific antiviral activities of this compound is an emerging field. However, studies on its parent compound, isorhamnetin (B1672294), provide insights into potential mechanisms. Isorhamnetin has been investigated for its antiviral activity against a SARS-CoV-2 spike pseudotyped virus. nih.gov The study found that isorhamnetin could interact with angiotensin-converting enzyme 2 (ACE2), the functional receptor for SARS-CoV-2, thereby preventing the virus from entering and infecting human cells that express ACE2. nih.gov This suggests that isorhamnetin may act as a blocker of the ACE2-spike protein interaction, which is a critical step in the viral replication cycle. nih.gov The general viral replication cycle involves attachment to a host cell, entry, uncoating of the viral genome, biosynthesis of viral components, assembly, and release of new viral particles. nih.gov By interfering with the entry stage, compounds like isorhamnetin can halt the replication process before it begins. nih.govnih.gov While these findings are for isorhamnetin, they lay the groundwork for future investigations into whether the addition of a prenyl group in this compound modifies or enhances this antiviral potential.

Anti-inflammatory Modulations

The anti-inflammatory properties of prenylated flavonoids are a significant area of scientific interest. nih.gov These compounds are thought to exert their effects through various mechanisms, including the regulation of inflammatory mediators. nih.govclinicaltrials.gov

Cytokine and Chemokine Expression Regulation

While direct studies on this compound's effect on cytokine and chemokine expression are limited, research on other prenylated flavonoids offers valuable insights. For instance, the prenylated flavonoid 10-oxomornigrol F, isolated from Morus alba, has been shown to inhibit the lipopolysaccharide (LPS)-induced production of several pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in macrophage cells. clinicaltrials.gov The regulation of these cytokines is crucial as they are key players in orchestrating the inflammatory response. mdpi.com The sympathetic nervous system, through its neurotransmitters, can also modulate the production of cytokines and chemokines like TNF-α, IL-6, and macrophage inflammatory protein 1α. nih.gov

Inflammatory Enzyme Inhibition

A key mechanism of anti-inflammatory action is the inhibition of enzymes that produce pro-inflammatory mediators. nih.gov The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are critical in the conversion of arachidonic acid into prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory molecules. nih.gov Dual inhibition of COX and LOX is considered a promising strategy for developing safer anti-inflammatory drugs. nih.govnih.gov Research on another prenylated flavonoid, 10-oxomornigrol F, demonstrated its ability to significantly suppress the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages. clinicaltrials.gov Similarly, certain prenylated flavonoids from Helminthostachys zeylanica have been found to inhibit nitric oxide (NO) production, a key inflammatory mediator. nih.gov

Antioxidant Mechanisms and Oxidative Stress Mitigation

Prenylated flavonoids are recognized for their antioxidant potential, which is attributed to their chemical structure. nih.govnih.gov The presence of a lipophilic prenyl group can enhance their ability to interact with cell membranes and scavenge free radicals. nih.gov

Reactive Oxygen Species (ROS) Scavenging

Modulation of Endogenous Antioxidant Systems

In addition to directly scavenging ROS, some compounds can bolster the body's own antioxidant defenses. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. nih.gov Research on the prenylated flavonoid 10-oxomornigrol F has shown that it can induce the expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme, by activating the Nrf2 pathway in macrophage cells. clinicaltrials.gov This activation was linked to the compound's anti-inflammatory effects. clinicaltrials.gov This suggests that prenylated flavonoids like this compound could potentially mitigate oxidative stress not only by direct scavenging but also by upregulating the body's endogenous antioxidant systems.

Enzyme System Modulation

The interaction of natural compounds with various enzyme systems is a key area of pharmacological research. These interactions can lead to the inhibition or activation of critical cellular pathways.

Inhibition of Key Metabolic Enzymes (e.g., Aromatase)

Modulation of Proteasome and Lysosomal Activities

The proteasome and lysosome are two major cellular degradation systems essential for maintaining protein homeostasis. nih.govnih.govmdpi.com The modulation of these pathways by small molecules can have significant implications for cellular health and disease. At present, there is no direct scientific evidence to suggest that this compound modulates proteasomal or lysosomal activities. The intricate balance between these two degradation pathways is critical, and any disruption can lead to cellular dysfunction. nih.govnih.gov Further research is needed to determine if this compound has any effect on these vital cellular processes.

Interaction with Other Protein Targets and Receptors

The biological effects of a compound are often mediated through its binding to specific protein targets and receptors. cellsignal.comnih.gov Identifying these molecular interactions is fundamental to understanding a compound's mechanism of action. As of now, specific protein or receptor targets for this compound have not been identified in published research. The discovery of such interactions would be a significant step forward in elucidating the pharmacological profile of this flavonoid.

Cellular Senescence Modulation

Cellular senescence is a state of irreversible cell cycle arrest that plays a dual role in both tumor suppression and aging. nih.govnih.govnih.govpsu.edu The ability of natural compounds to modulate senescence is a topic of growing interest.

Impact on Senescence-Associated Secretory Phenotype (SASP)

Senescent cells often develop a pro-inflammatory secretome known as the Senescence-Associated Secretory Phenotype (SASP), which can impact the surrounding tissue microenvironment. There is currently no available research that has investigated the effect of this compound on the SASP. The modulation of SASP is considered a potential therapeutic strategy for age-related diseases. Whether this compound can influence the secretion of these pro-inflammatory factors is yet to be determined.

Telomere Dynamics and Cellular Lifespan Effects

Telomeres are protective caps (B75204) at the ends of chromosomes that shorten with each cell division, acting as a form of cellular clock. The dynamics of telomere length are intricately linked to cellular lifespan and senescence. There are no studies to date that have examined the effects of this compound on telomere dynamics or cellular lifespan. Research in this area would be necessary to understand if this compound has any role in the processes of cellular aging.

Advanced Analytical Methodologies for Research Characterization

Chromatographic Separation Techniques

Chromatography is fundamental to the isolation and purification of 2'-Prenylisorhamnetin from natural sources. The choice of technique is dictated by the polarity, volatility, and thermal stability of the compound.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (e.g., UV, PDA, ELSD)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of flavonoids like this compound due to its high resolution and sensitivity. mdpi.comnih.gov Reversed-phase columns, particularly C18, are commonly employed for the separation of these compounds. mdpi.com

The mobile phase typically consists of a gradient mixture of an aqueous solvent (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.com This allows for the efficient elution of compounds with a wide range of polarities.

Detection is most commonly achieved using a Photodiode Array (PDA) detector, which provides ultraviolet (UV) spectra for the eluting peaks. shimadzu.com This is particularly useful for flavonoids, which exhibit characteristic UV absorption spectra, typically with two major absorption bands (Band I and Band II). The PDA detector can measure the entire UV-Vis spectrum for a compound as it elutes, aiding in its identification by comparing the spectrum to that of a known standard or to literature data. shimadzu.com Other detection systems like Evaporative Light Scattering Detectors (ELSD) can also be used, especially for compounds that lack a strong UV chromophore.

A typical HPLC-PDA analysis for a plant extract containing this compound would be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure the reliability of the quantitative data. mdpi.comnih.gov

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | PDA at 254 nm and 340 nm |

| Column Temperature | 25-30 °C |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, flavonoids like this compound are non-volatile due to the presence of polar hydroxyl groups. Therefore, a derivatization step is necessary to increase their volatility and thermal stability, making them amenable to GC analysis. thescipub.comnih.gov

The most common derivatization method is silylation, where the active hydrogens of the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. thescipub.comnih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used for this purpose. thescipub.com

Once derivatized, the TMS-ether of this compound can be separated on a GC column, typically a fused silica (B1680970) capillary column with a non-polar stationary phase. The separated components are then detected by a mass spectrometer (GC-MS), which provides both retention time information and a mass spectrum for identification. researchgate.net The mass spectrum of the derivatized compound will show characteristic fragmentation patterns that can be used for structural confirmation. researchgate.net

| Step | Description |

|---|---|

| Sample Preparation | Evaporation of solvent from the sample extract. |

| Derivatization | Addition of a silylating agent (e.g., BSTFA with 1% TMCS) and heating to complete the reaction. |

| GC Separation | Injection of the derivatized sample onto a capillary GC column with a temperature program. |

| MS Detection | Electron ionization (EI) mass spectrometry to obtain mass spectra of the separated derivatives. |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. libretexts.org SFC offers several advantages for the analysis of natural products, including faster analysis times and reduced use of organic solvents compared to HPLC. libretexts.org

For the separation of polar compounds like flavonoids, a polar co-solvent (modifier) such as methanol is typically added to the supercritical CO2 mobile phase. libretexts.org The separation can be performed on a variety of stationary phases, with polar phases being preferred for polar analytes. researchgate.net The use of acidic additives in the modifier can improve the peak shape and resolution of flavonoids. thescipub.com

SFC can be coupled with various detectors, including PDA and mass spectrometry (SFC-MS), providing both UV and mass spectral data for compound identification. This technique shows great potential for the high-throughput analysis of prenylated flavonoids like this compound. thescipub.com

Spectroscopic and Spectrometric Characterization

While chromatography is used for separation, spectroscopy and spectrometry are the primary tools for the definitive structural elucidation of this compound.

Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Mass spectrometry (MS), particularly when coupled with a chromatographic inlet (like LC-MS or GC-MS) and used in tandem mode (MS/MS), is an indispensable tool for the structural elucidation of flavonoids. Electrospray ionization (ESI) is a soft ionization technique commonly used for flavonoids, which typically produces a protonated molecule [M+H]+ or a deprotonated molecule [M-H]-. nih.gov

The fragmentation pattern of this compound in MS/MS provides a wealth of structural information. The fragmentation of the isorhamnetin (B1672294) core is well-characterized and involves retro-Diels-Alder (RDA) reactions in the C-ring and losses of small neutral molecules like CO and H2O. nih.gov The presence of the prenyl group introduces additional characteristic fragmentation pathways, such as the neutral loss of C4H8 (56 Da) or C3H6 (42 Da). researchgate.net By analyzing the product ions, the position of the prenyl group and the substitution pattern on the flavonoid skeleton can be determined. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and its fragments, further confirming the identity of the compound. nih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Interpretation |

|---|---|---|---|

| [M+H]+ | [M+H - C4H8]+ | 56 Da | Loss of the prenyl group |

| [M+H]+ | [M+H - CH3]+ | 15 Da | Loss of a methyl group |

| [M+H]+ | RDA fragments | Variable | Cleavage of the C-ring |

| [M+H]+ | [M+H - CO]+ | 28 Da | Loss of carbon monoxide |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including the determination of stereochemistry. A full set of NMR experiments, including 1H NMR, 13C NMR, and two-dimensional (2D) techniques like COSY, HSQC, and HMBC, is required to unambiguously assign all the proton and carbon signals in the molecule. scielo.brresearchgate.net

The 1H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their coupling with neighboring protons. The 13C NMR spectrum shows the signals for all the carbon atoms in the molecule. uobasrah.edu.iqyoutube.com The chemical shifts of the protons and carbons are highly dependent on the structure of the flavonoid, and specific shifts can be indicative of the substitution pattern. scielo.br

2D NMR experiments are crucial for establishing the connectivity within the molecule. COSY (Correlation Spectroscopy) shows the coupling between adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is essential for piecing together the different fragments of the molecule and confirming the position of the prenyl group and other substituents. scielo.brresearchgate.net

| Group | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |

|---|---|---|

| Flavonoid Aromatic Protons | 6.0 - 8.0 | 90 - 165 |

| Prenyl Vinyl Proton | ~5.2 | ~122 |

| Prenyl Methylene Protons | ~3.3 | ~22 |

| Prenyl Methyl Protons | ~1.7 - 1.8 | ~18, ~26 |

| Methoxy (B1213986) Protons | ~3.9 | ~56 |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing compounds in complex mixtures. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the analysis of flavonoids from natural extracts. researchgate.net It combines the superior separation capabilities of liquid chromatography (LC) with the high sensitivity and specificity of tandem mass spectrometry (MS/MS). researchgate.netlcms.cz In a typical analysis, a plant extract is first separated on an LC column (often a reversed-phase C18 column). As this compound elutes, it is ionized (commonly via electrospray ionization, ESI) and enters the mass spectrometer. The first mass analyzer selects the precursor ion (the ionized molecule of this compound), which is then fragmented in a collision cell. The second mass analyzer scans the resulting product ions, creating a unique fragmentation pattern that serves as a molecular fingerprint for unambiguous identification and quantification, even at very low concentrations. lcms.czyoutube.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another robust technique for analyzing metabolites. nih.gov However, due to the low volatility of flavonoids like this compound, a derivatization step is required to convert the non-volatile compound into a more volatile one. nih.govresearchgate.net This is often achieved through silylation, which replaces the acidic protons of the hydroxyl groups with trimethylsilyl (TMS) groups. The derivatized sample is then injected into the gas chromatograph, where it is separated from other components before being detected by the mass spectrometer. researchgate.net While effective, the need for derivatization can sometimes make LC-MS/MS a more direct approach for flavonoid analysis.

Table 2: Comparison of Hyphenated Mass Spectrometry Techniques

| Technique | Principle | Advantages for this compound Analysis | Limitations |

|---|---|---|---|

| LC-MS/MS | Separates compounds in the liquid phase followed by mass-based detection and fragmentation. lcms.cz | High sensitivity and specificity; no derivatization required; suitable for complex mixtures like plant extracts. researchgate.net | Matrix effects can sometimes suppress ionization. |

| GC-MS | Separates volatile compounds in the gas phase followed by mass-based detection. nih.gov | Excellent chromatographic resolution; extensive compound libraries for identification. mdpi.com | Requires chemical derivatization to increase volatility, which adds a step to sample preparation. nih.gov |

The online coupling of liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) is a premier technique for the definitive structural elucidation of natural products directly from complex mixtures. mdpi.comnih.gov It combines the separation power of LC with the unparalleled structure-resolving capability of NMR. news-medical.net This is particularly valuable for distinguishing between isomers, which have the same molecular weight and can be difficult to differentiate by MS alone. mdpi.com

In an LC-NMR setup, the eluent from the LC column flows through a specialized NMR flow-probe. mdpi.com As a peak corresponding to a compound of interest (like this compound) is detected, the flow can be temporarily stopped (the "stop-flow" mode) to acquire detailed one- and two-dimensional NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC). mdpi.com This provides unambiguous data on the carbon-hydrogen framework, confirming the precise structure, including the location of the prenyl group and the methoxy group, without the need for prior isolation of the pure substance. nih.govwiley.com

Advanced Microscopy and Imaging Techniques

Electron microscopy (EM) offers ultra-high-resolution imaging that can visualize the subcellular architecture, making it a valuable tool for determining where a compound localizes within a cell. nih.gov While immuno-electron microscopy is a common approach for localizing proteins, localizing small molecules like this compound is more challenging. nih.gov

A potential strategy involves correlative light-electron microscopy (CLEM). nih.gov A fluorescently tagged version of this compound or an antibody targeting an enzyme known to interact with it could first be imaged with fluorescence microscopy to identify the general location within the cell. The same section can then be imaged with an electron microscope to pinpoint its precise location relative to specific organelles like the mitochondria, endoplasmic reticulum, or nucleus. nih.govnih.gov This approach provides crucial context for understanding the compound's biological function at a subcellular level.

Atomic force microscopy (AFM) is a unique imaging technique capable of measuring piconewton-scale forces and visualizing biomolecules at nanometer resolution under physiological conditions. nih.govrsc.org This makes it a powerful tool for studying the direct physical interactions between a ligand, such as this compound, and its biological targets. miami.edu

In a typical experiment, a target protein could be immobilized on a surface, while the AFM tip is functionalized with this compound molecules. By bringing the tip into contact with the surface and then retracting it, the force required to rupture the bond between the flavonoid and the protein can be measured directly. nih.gov This method, known as single-molecule force spectroscopy (SMFS), can provide quantitative data on binding forces and kinetics. nih.gov Such studies could reveal how this compound interacts with specific enzymes or receptor proteins, offering insights into its mechanism of action at the single-molecule level. rsc.org

Future Research Directions and Unexplored Potential

Identification of Novel Biological Targets and Pathways

A primary avenue for future research on 2'-Prenylisorhamnetin lies in the systematic identification of its specific molecular targets and the biological pathways it modulates. While isorhamnetin (B1672294) is known to interact with pathways such as PI3K/Akt, MAPK, and NF-κB, it is crucial to determine how the addition of the prenyl group alters these interactions or confers activity toward new targets. mdpi.com Prenylation can significantly modify the lipophilicity and steric properties of a molecule, potentially leading to unique binding affinities and biological effects compared to its non-prenylated counterpart. tandfonline.comnih.gov

Future investigations should employ a multi-pronged approach to uncover these novel interactions. High-throughput screening against panels of kinases, phosphatases, and other enzymes could reveal direct enzymatic inhibition. Affinity chromatography and proteomics-based approaches could be used to pull down binding partners from cell lysates, providing a broader, unbiased view of the compound's interactome.

| Potential Research Approaches | Objective | Example Targets for Investigation |

| High-Throughput Enzymatic Assays | To identify direct inhibition of key enzymes. | Kinase panels (e.g., PI3K, Akt, MAPK), Cyclooxygenases (COX-1/2), Lipoxygenases (LOX) |

| Affinity Chromatography-Mass Spectrometry | To isolate and identify binding proteins from cells. | Cellular protein lysates from relevant disease models (e.g., cancer cells, activated immune cells) |

| Transcriptomic and Proteomic Analysis | To map changes in gene and protein expression following treatment. | Key signaling pathways (e.g., NF-κB, Nrf2, STAT3) |

| Cellular Thermal Shift Assay (CETSA) | To confirm direct target engagement within intact cells. | Validated protein targets identified through other screening methods |

Elucidation of Comprehensive Mechanistic Networks

Beyond identifying individual targets, a critical future direction is to understand the comprehensive mechanistic networks through which this compound exerts its effects. A biological response is rarely the result of a single protein interaction but rather a cascade of events within complex signaling networks. Research should aim to build a holistic picture of how the compound influences cellular communication and function.

For instance, isorhamnetin has been shown to trigger the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response. mdpi.com A key area of investigation would be to determine if this compound is a more potent or selective activator of this pathway. Studies could explore its effect on the dissociation of Nrf2 from its inhibitor, Keap1, and its subsequent translocation to the nucleus to upregulate antioxidant gene expression. mdpi.com Understanding these intricate networks is fundamental to harnessing the compound's full therapeutic potential.

Exploration of Synergistic Effects with Other Bioactive Compounds

The combination of natural compounds with other therapeutic agents is a promising strategy to enhance efficacy and overcome resistance. nih.gov Future research should systematically explore the potential synergistic interactions between this compound and other bioactive molecules, including conventional chemotherapeutic drugs and other phytochemicals. The antioxidant properties of flavonoids, for example, can create powerful synergistic effects when combined. frontiersin.orgresearchgate.net

Studies have shown that combining certain flavonoids can lead to enhanced antibacterial activity against drug-resistant bacteria. nih.gov Investigating this compound in combination with antibiotics or other flavonoids could reveal novel approaches to combatting microbial infections. Similarly, its combination with anticancer drugs could be explored to see if it can sensitize cancer cells to treatment, potentially allowing for lower, less toxic doses of conventional therapies.

Development of Advanced Delivery Systems for Research Models

A significant challenge for many flavonoids is their low bioavailability, which can limit their therapeutic efficacy. nih.govbenthamscience.com The prenyl group, while enhancing membrane affinity, may also impact solubility and absorption. tandfonline.comnih.govnih.gov Therefore, the development of advanced delivery systems is a crucial area of research to ensure that this compound can be effectively studied in preclinical models.

Encapsulating flavonoids in lipid-based nanocarriers, such as liposomes or solid lipid nanoparticles, has been shown to protect them from degradation, improve solubility, and enhance delivery to target tissues. researchgate.netpharmaexcipients.comnih.gov Future work should focus on formulating this compound into various nanoparticle platforms. These formulations would then need to be characterized for size, stability, encapsulation efficiency, and release kinetics before being tested in cell culture and animal models to evaluate their pharmacokinetic profiles and therapeutic efficacy.

| Delivery System | Potential Advantages for this compound Research |

| Liposomes | Biocompatible vesicles capable of encapsulating both hydrophilic and hydrophobic compounds, potentially improving solubility and stability. researchgate.net |

| Polymeric Nanoparticles | Can provide controlled and sustained release, prolonging the compound's circulation time and action. nih.gov |

| Nanoemulsions | May enhance oral bioavailability by improving absorption through the gastrointestinal tract. pharmaexcipients.com |

| Solid Lipid Nanoparticles | Offer good stability and the potential for targeted delivery by modifying the nanoparticle surface. pharmaexcipients.com |

Application of Computational Chemistry and Artificial Intelligence in Research

Computational tools offer a powerful and efficient means to accelerate research into novel compounds like this compound. frontiersin.org By simulating molecular interactions and predicting biological activities, computational chemistry and artificial intelligence (AI) can guide and prioritize experimental studies, saving time and resources.

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a target protein. mdpi.com While docking studies have been performed for the parent compound isorhamnetin, specific in silico analysis of this compound is a key unexplored area. mdpi.comnih.gov Future research should employ molecular docking to screen this compound against libraries of known protein structures, particularly those implicated in diseases like cancer and inflammatory disorders.

Following docking, molecular dynamics (MD) simulations can be used to model the behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the specific conformational changes that occur upon binding. This can help refine our understanding of the binding mode and the structural basis for the compound's activity.

Predictive Modeling of Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. nih.govnih.gov By developing QSAR models, researchers can predict the bioactivity of novel or untested compounds. To date, no specific QSAR models for this compound have been reported.

Future work should involve synthesizing a series of this compound analogs with slight structural modifications and testing their activity in a specific biological assay. This dataset could then be used to build a robust QSAR model. Such a model would be invaluable for predicting the activity of other related compounds and for guiding the design of new, more potent derivatives with improved therapeutic properties. nih.gov

Integration with Omics Technologies (Genomics, Proteomics, Metabolomics)

The full potential of this compound as a therapeutic agent can be unlocked through the integration of advanced "omics" technologies. These high-throughput approaches, including genomics, proteomics, and metabolomics, offer a comprehensive, systems-level understanding of the compound's biological effects. By analyzing the complete set of genes (genomics), proteins (proteomics), and metabolites (metabolomics) in a biological system, researchers can elucidate the intricate molecular mechanisms underlying the pharmacological activities of this compound. A multi-omics approach is increasingly being utilized in natural product research to accelerate the discovery and characterization of bioactive compounds. nih.govuic.eduresearchgate.netmaxapress.com

Future research will likely focus on a multi-omics strategy to build a holistic picture of how this compound functions within a biological system. nih.govmetabolon.com This integrated approach can reveal novel interactions and pathways that would be missed by single-omics studies, paving the way for its development as a targeted therapeutic. nih.gov

Genomics and Transcriptomics: Unraveling the Genetic and Transcriptional Response

Genomic and transcriptomic analyses can identify the genes and gene expression patterns modulated by this compound. This can provide crucial insights into its mechanism of action, potential therapeutic targets, and pathways it influences. While specific studies on this compound are yet to be published, research on related flavonoids like quercetin (B1663063) and isorhamnetin has demonstrated the power of these approaches. For instance, whole-transcriptome analysis has shown that quercetin and isorhamnetin can modulate the expression of genes involved in DNA repair. nih.gov

Future genomic and transcriptomic studies on this compound could involve:

Differential Gene Expression Analysis: Using techniques like RNA-sequencing (RNA-seq) to compare gene expression profiles of cells or tissues treated with this compound against untreated controls. This can identify upregulated and downregulated genes, pointing to the biological processes affected by the compound.

Pathway Analysis: Employing bioinformatic tools to analyze the differentially expressed genes and identify the signaling pathways that are significantly enriched. This could reveal, for example, that this compound impacts pathways related to inflammation, cell proliferation, or apoptosis. frontiersin.orgnih.gov

Identifying Genetic Biomarkers: Genomic studies could help in identifying genetic variations that may influence an individual's response to this compound, paving the way for personalized medicine applications.

Table 1: Potential Genomic and Transcriptomic Endpoints for this compound Research

| Omics Technology | Potential Application for this compound | Hypothetical Key Findings | Potential Significance |

|---|---|---|---|

| RNA-Sequencing (RNA-seq) | Investigating changes in gene expression in cancer cell lines after treatment. | Downregulation of genes involved in cell cycle progression (e.g., cyclins, CDKs) and upregulation of pro-apoptotic genes (e.g., caspases). mdpi.com | Elucidation of antiproliferative and pro-apoptotic mechanisms. |

| Microarray Analysis | Screening for altered expression of inflammatory genes in macrophages. | Decreased expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). mdpi.com | Understanding the molecular basis of its anti-inflammatory effects. |

| Whole Genome Sequencing | Identifying potential off-target effects and genetic determinants of sensitivity. | Identification of specific gene polymorphisms that correlate with enhanced or diminished response to the compound. | Facilitating patient stratification and personalized therapeutic strategies. |

Proteomics: Mapping the Protein Landscape

Proteomics focuses on the large-scale study of proteins, their structures, and functions. By examining the proteome, researchers can directly observe the changes in protein expression, post-translational modifications, and protein-protein interactions induced by this compound. The prenyl group in flavonoids is known to enhance their interaction with proteins, making proteomics a particularly valuable tool for studying prenylated flavonoids. mdpi.comnih.govresearchgate.net

Potential applications of proteomics in this compound research include:

Expression Proteomics: Utilizing techniques like two-dimensional gel electrophoresis (2D-GE) or mass spectrometry-based methods to identify proteins that are differentially expressed upon treatment with the compound.

Functional Proteomics: Investigating protein activity and post-translational modifications, which can significantly alter protein function.

Interaction Proteomics: Identifying the direct protein targets of this compound, which can help in understanding its specific molecular mechanisms.

Table 2: Potential Proteomic Endpoints for this compound Research

| Omics Technology | Potential Application for this compound | Hypothetical Key Findings | Potential Significance |

|---|---|---|---|

| Mass Spectrometry (MS)-based Proteomics | Identifying protein targets and pathways affected in response to treatment. | Altered levels of proteins involved in key signaling pathways such as PI3K/Akt, MAPK, and NF-κB. mdpi.com | Revealing the signaling cascades modulated by the compound. |

| Affinity Chromatography-Mass Spectrometry | Isolating and identifying direct binding partners of this compound. | Identification of specific enzymes or transcription factors that are directly targeted. | Pinpointing the direct molecular targets for therapeutic intervention. |

| Phosphoproteomics | Analyzing changes in protein phosphorylation states. | Alterations in the phosphorylation status of key signaling proteins, indicating activation or inhibition of specific pathways. | Understanding the upstream signaling events triggered by the compound. |

Metabolomics: Charting the Metabolic Signature

Metabolomics is the comprehensive analysis of small molecule metabolites in a biological system. It provides a functional readout of the cellular state and can reveal how this compound alters metabolic pathways. Studies on the metabolism of related compounds like isorhamnetin 3-O-glucoside by gut microbiota have highlighted the importance of metabolic transformation in the bioactivity of flavonoids. nih.gov

Future metabolomics research on this compound could focus on:

Metabolic Profiling: Using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to obtain a snapshot of the metabolome of cells or organisms exposed to the compound.

Pathway Analysis: Identifying metabolic pathways that are perturbed by this compound, such as energy metabolism, lipid metabolism, or amino acid metabolism.

Biomarker Discovery: Identifying specific metabolites that can serve as biomarkers of response to this compound treatment.

Table 3: Potential Metabolomic Endpoints for this compound Research

| Omics Technology | Potential Application for this compound | Hypothetical Key Findings | Potential Significance |

|---|---|---|---|

| LC-MS/MS and GC-MS | Profiling changes in the cellular metabolome following treatment. | Shifts in key metabolic pathways, such as glycolysis, the TCA cycle, and fatty acid metabolism. | Understanding the impact on cellular energy and biosynthetic processes. |

| Untargeted Metabolomics | Discovering novel bioactive metabolites of this compound. | Identification of glucuronidated, sulfated, or methylated derivatives with potentially altered bioactivity. | Characterizing the metabolic fate and identifying other active forms of the compound. |

| Lipidomics | Analyzing the impact on the cellular lipid profile. | Changes in the composition of membrane lipids or signaling lipids. | Elucidating effects on membrane-dependent processes and lipid signaling. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.